molecular formula C14H16O3 B1256957 (2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate

(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate

Cat. No.: B1256957
M. Wt: 232.27 g/mol
InChI Key: XMPPFJMRFAHQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is an organic compound that belongs to the class of methacrylic acid esters. This compound is characterized by the presence of a methacrylic acid moiety esterified with a phenyl group substituted with a methoxy group and an allyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester typically involves the esterification of methacrylic acid with 2-methoxy-4-(2-propenyl)phenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: It is used in the development of bioactive compounds and drug delivery systems.

    Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of methacrylic acid 2-methoxy-4-(2-propenyl)phenyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylic acid moiety allows for free radical polymerization, while the phenyl ester group provides rigidity and stability to the polymer structure. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester
  • 2-Propenoic acid, 2-methyl-, 2-propenyl ester
  • 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester

Uniqueness

(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate is unique due to the presence of both methoxy and allyl groups on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in polymer chemistry and materials science.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C14H16O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-9H,1-2,6H2,3-4H3

InChI Key

XMPPFJMRFAHQAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1)CC=C)OC

Synonyms

EgMA cpd
eugenyl methacrylate

Origin of Product

United States

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